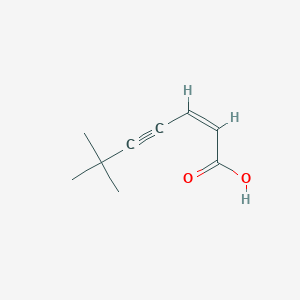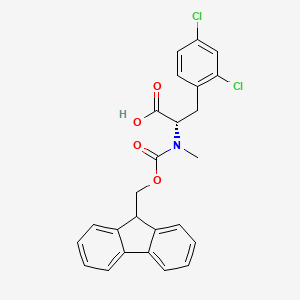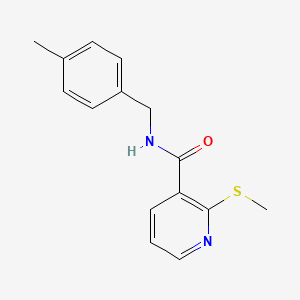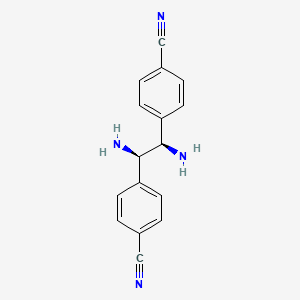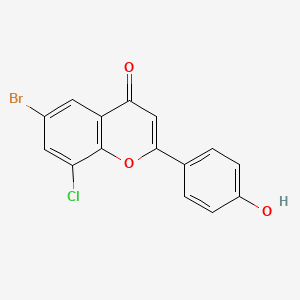
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique bromine and chlorine substitutions, may exhibit distinct chemical and biological behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable flavonoid precursor.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group (-OH) on the phenyl ring using reagents such as hydrogen peroxide (H2O2) or other hydroxylating agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters like temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms might enhance its binding affinity or alter its metabolic stability. Pathways involved could include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines or enzymes like COX-2.
Anticancer Pathways: Inducing apoptosis or inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Flavonoids: Such as quercetin, kaempferol, and luteolin.
Halogenated Flavonoids: Compounds with similar halogen substitutions.
Uniqueness
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific halogenation pattern, which may confer distinct chemical reactivity and biological activity compared to other flavonoids.
Propiedades
Fórmula molecular |
C15H8BrClO3 |
|---|---|
Peso molecular |
351.58 g/mol |
Nombre IUPAC |
6-bromo-8-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-9-5-11-13(19)7-14(20-15(11)12(17)6-9)8-1-3-10(18)4-2-8/h1-7,18H |
Clave InChI |
AOVHCNYGIHRUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


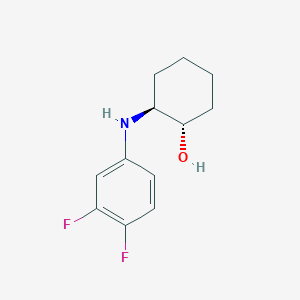

![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
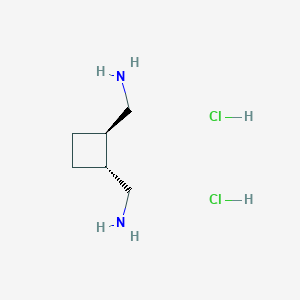
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
